Ethyl 2-amino-3-(5-methylfuran-2-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(5-methylfuran-2-yl)propanoate is a fascinating compound with a unique structure. It belongs to the class of indole derivatives, which have garnered significant interest due to their diverse biological activities . Now, let’s explore its preparation methods, chemical reactions, research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Although not widely produced industrially, this compound can be synthesized on a laboratory scale using the methods mentioned above.
Chemical Reactions Analysis
Reactions::
Electrophilic Substitution:
- Halogens (e.g., bromine, chlorine)
- Nitric acid
- Lewis acids (e.g., aluminum chloride)
- Reducing agents (e.g., sodium borohydride)
- Nucleophiles (e.g., amines)
Scientific Research Applications
Mechanism of Action
- The compound likely interacts with specific receptors or enzymes, modulating cellular processes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Ethyl 2-amino-3-(5-methylfuran-2-yl)propanoate stands out due to its unique furan-indole hybrid structure.
- Similar compounds include other indole derivatives like tryptophan, indole-3-acetic acid, and various synthetic analogs.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-amino-3-(5-methylfuran-2-yl)propanoate |
InChI |
InChI=1S/C10H15NO3/c1-3-13-10(12)9(11)6-8-5-4-7(2)14-8/h4-5,9H,3,6,11H2,1-2H3 |
InChI Key |
GHNHRPVRFQXCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(O1)C)N |
Origin of Product |
United States |
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